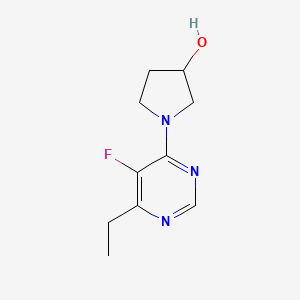

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c1-2-8-9(11)10(13-6-12-8)14-4-3-7(15)5-14/h6-7,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCCQKLHFWPXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CCC(C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol involves several steps. One effective method for preparing the intermediate 6-ethyl-5-fluoropyrimidin-4-ol includes the use of formamide instead of formamidine acetate. The general procedure involves passing ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide, followed by the addition of sodium methoxide in methanol. The mixture is then heated, and the product is extracted with ethyl acetate and recrystallized from cold acetone .

Industrial Production Methods

the synthesis of its intermediate, 6-ethyl-5-fluoropyrimidin-4-ol, is crucial for large-scale production and involves optimizing reaction conditions to reduce material costs and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Analogues

Example 64 ():

- Structure: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate.

- Key Features: Combines pyrazolo-pyrimidine and chromenone scaffolds with multiple fluorine substitutions.

- Fluorine at position 5 (shared with the target compound) enhances electronic effects, but Example 64’s additional fluorophenyl groups may increase binding affinity to aromaticity-dependent targets .

Example 33 ():

- Structure: 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.

- Key Features : Pyrazolo-pyrimidine core with methyl and fluorophenyl substituents.

- Comparison: The methyl group in Example 33 may reduce metabolic stability compared to the ethyl group in the target compound.

Pyrrolidin-3-ol Derivatives

(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol ():

- Structure: A chiral pyrrolidin-3-ol linked to a fluorophenyl group via an ethylamino chain.

- Key Features : Molecular weight 238.30, high cost (e.g., $5,000/0.1 g), and stereochemical complexity.

- Comparison: The target compound replaces the fluorophenyl-ethylamino chain with a pyrimidine ring, likely improving π-π stacking interactions in enzyme binding pockets. Both compounds share the pyrrolidin-3-ol group, which is critical for hydrogen bonding in biological systems, but the target’s pyrimidine core may confer distinct pharmacokinetic profiles .

Vernakalant Hydrochloride ():

- Structure : (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride.

- Key Features : Antiarrhythmic drug targeting atrial fibrillation.

- Comparison :

- Vernakalant’s cyclohexyl-dimethoxyphenyl group contrasts with the target’s pyrimidine ring, suggesting divergent biological targets.

- Both compounds utilize pyrrolidin-3-ol for solubility and receptor interaction, but the target’s fluorine and ethyl groups may enhance CNS permeability compared to Vernakalant’s polar ether linkages .

Biologische Aktivität

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structure, which combines elements of pyrimidine and pyrrolidine, suggests various mechanisms of action that may be exploited in drug development.

The molecular formula of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol is CHFNO, with a molecular weight of approximately 211.24 g/mol. The compound features a pyrrolidine ring linked to a fluorinated pyrimidine, which is known for its role in anticancer activity and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Initial studies suggest that it may modulate the activity of enzymes involved in metabolic pathways, potentially leading to significant biological effects such as:

- Enzyme Inhibition : The fluoropyrimidine component enhances the compound's ability to inhibit certain enzymes associated with cancer cell proliferation.

- Receptor Interaction : It may interact with receptors that play roles in various signaling pathways, influencing cellular processes.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential to inhibit cancer cell lines due to the fluoropyrimidine structure. |

| Enzyme Inhibition | May inhibit enzymes involved in metabolic pathways, affecting cellular functions. |

| Antimicrobial Effects | Preliminary studies indicate potential antimicrobial properties against pathogens. |

Anticancer Studies

Research indicates that 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol exhibits promising anticancer properties. For instance, studies have shown that derivatives of fluoropyrimidines can significantly inhibit the growth and proliferation of various cancer cell lines, including those resistant to traditional therapies. The mechanism is believed to involve interference with nucleotide synthesis pathways critical for DNA replication and repair.

Enzyme Interaction Studies

Further investigations into the compound's interaction with specific enzymes have revealed its potential as an enzyme inhibitor. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, which is crucial for cell proliferation:

Antimicrobial Properties

Recent studies have suggested that compounds similar to 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol possess antimicrobial properties. For example, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action.

Case Studies

- Antitumor Efficacy : A study conducted on the A431 vulvar epidermal carcinoma cell line demonstrated that certain analogs of this compound significantly inhibited cell migration and invasion.

- Antimicrobial Activity : In vitro evaluations showed that compounds derived from pyrimidine structures exhibited MIC values lower than traditional antibiotics like ciprofloxacin, indicating potential as new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol, and what reaction conditions are critical for optimizing yield?

Answer: Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For pyrimidine derivatives, fluorination at the 5-position often requires electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions . The pyrrolidin-3-ol moiety may be introduced via reductive amination or ring-opening of epoxides, with pH control (6.5–7.5) to prevent side reactions . Key parameters include temperature (60–80°C for fluorination), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps). Yield optimization often hinges on stoichiometric ratios of intermediates, monitored via TLC or HPLC .

Q. How can researchers characterize the structural and purity profile of this compound using standard analytical techniques?

Answer:

- NMR (¹H/¹³C): Assign peaks for the fluoropyrimidine ring (δ ~8.5 ppm for H-2) and pyrrolidine protons (δ ~3.5–4.0 ppm for hydroxyl-bearing carbons) .

- LC-MS: Confirm molecular weight (calc. 255.27 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography: Resolve stereochemistry at the pyrrolidine 3-OH position, critical for biological activity .

- Elemental analysis: Validate purity (>95%) by matching experimental vs. theoretical C, H, N, F percentages .

Q. What stability considerations are essential for handling and storing this compound?

Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the fluoropyrimidine ring .

- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidine hydroxyl group .

- Hazard mitigation: Decomposes under combustion to release CO and NOx; use dry chemical extinguishers in case of fire .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s inhibitory effects on kinase targets, and what contradictory data might arise?

Answer:

- Kinase inhibition assays: Use fluorescence polarization (FP) or TR-FRET with ATP-conjugated probes. IC50 values should be validated against positive controls (e.g., staurosporine) .

- Contradictions: Discrepancies between in vitro (low nM IC50) and cellular (µM EC50) activities may arise due to poor membrane permeability or off-target binding. Mitigate via:

Q. What strategies resolve contradictions in pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound?

Answer:

- Orthogonal PK profiling: Compare LC-MS/MS plasma concentration data with in silico predictions (e.g., logP ~1.5, PSA ~50 Ų) to identify bioavailability bottlenecks .

- PD mismatch: If target engagement (e.g., kinase phosphorylation) lacks correlation with efficacy, use CRISPR-edited cell lines to validate on-target effects .

- Species differences: Cross-test in humanized mouse models to address metabolic disparities .

Q. How does stereochemistry at the pyrrolidin-3-ol position influence biological activity, and what methods validate enantiomeric purity?

Answer:

- Activity impact: The (3R)-enantiomer may show 10–100x higher affinity for certain targets due to spatial compatibility with hydrophobic binding pockets .

- Validation methods:

Q. What computational approaches predict the compound’s binding modes and structure-activity relationships (SAR)?

Answer:

- Docking studies: Use AutoDock Vina with kinase crystal structures (PDB: 3QAK) to model fluoropyrimidine interactions with the ATP-binding pocket .

- MD simulations: Assess pyrrolidine flexibility over 100-ns trajectories to identify stable conformers .

- QSAR models: Train on analogs with varied substituents (e.g., ethyl vs. methyl at position 6) to predict logD and IC50 trends .

Methodological Guidelines

- Data contradiction protocol: Always cross-validate anomalous results with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Stereochemical synthesis: Prioritize asymmetric catalysis (e.g., Jacobsen epoxidation) over chiral resolution to avoid racemization .

- Troubleshooting low yield: Screen Brønsted acids (e.g., TFA) to stabilize intermediates during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.